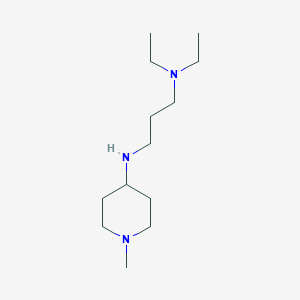

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

Description

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine (molecular formula: C₁₃H₂₉N₃) is a tertiary amine derivative featuring a propane-1,3-diamine backbone substituted with diethyl groups at the terminal nitrogen and a 1-methylpiperidin-4-yl group at the central nitrogen. This compound is primarily utilized in research and development, as indicated by its regulatory status under the Toxic Substances Control Act (TSCA) exemption for R&D purposes .

Properties

IUPAC Name |

N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-4-16(5-2)10-6-9-14-13-7-11-15(3)12-8-13/h13-14H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGIBQNQYWZCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine typically involves the reaction of 1-methyl-4-piperidone with diethylamine in the presence of a reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Common solvents such as ethanol or methanol

Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium

Reduction: LiAlH4 in anhydrous ether

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of 1-methyl-4-piperidone with diethylamine, often facilitated by a reducing agent such as palladium on carbon (Pd/C). The reaction conditions generally include moderate temperatures (50-70°C) in solvents like ethanol or methanol. This method allows for the efficient production of the compound in both laboratory and industrial settings.

Chemistry

In organic synthesis, N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine serves as a building block for various chemical transformations. It is used as a ligand in coordination chemistry, facilitating reactions that require metal coordination.

Biology

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its ability to interact with neurotransmitter receptors makes it valuable for investigating signal transduction pathways. It has been reported to modulate the activity of specific enzymes, contributing to studies on metabolic pathways.

Medicine

This compound is under investigation for its potential therapeutic effects. It serves as a precursor in drug development, particularly in creating compounds aimed at treating neurological disorders due to its interaction with neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and agrochemicals. Its unique structure allows it to function effectively as an intermediate in various synthesis processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways related to neurodegenerative diseases.

- Receptor Interaction Analysis : Investigations into its binding affinity with neurotransmitter receptors revealed promising results for therapeutic applications targeting mental health disorders.

- Synthesis Optimization : Industrial studies focused on optimizing synthetic routes for large-scale production while maintaining high purity levels and yield.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The propane-1,3-diamine scaffold is versatile, with modifications at the nitrogen atoms significantly influencing biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives

Key Findings and Mechanistic Insights

Impact of Substituents on Bioactivity :

- Alkyl Groups : Diethyl substituents (e.g., in Compound 1) enhance hydrophobic interactions with enzyme active sites, as seen in its sortase A inhibition (IC₅₀ = 160.3 µM) . In contrast, dimethyl analogs (e.g., ) may exhibit reduced membrane permeability due to lower lipophilicity.

- Aromatic Moieties : The quinazoline ring in Compound 1 facilitates hydrogen bonding with Val166 and Ile182 in sortase A, critical for its antibacterial activity . The absence of such groups in the target compound suggests divergent targets or mechanisms.

Role of Piperidine Derivatives :

The 1-methylpiperidin-4-yl group in the target compound may enhance blood-brain barrier penetration, a feature leveraged in neuroactive drugs. This contrasts with DENSPM, which lacks aromaticity and is metabolized by oxidases .

Metabolic and Regulatory Considerations: DENSPM’s ethylaminopropyl groups make it susceptible to polyamine oxidases, whereas the target compound’s piperidinyl group could confer metabolic stability . Regulatory data highlight its R&D-focused use, unlike clinically tested analogs like Compound 1 .

Biological Activity

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine (CAS: 626217-85-4) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and reviews.

Chemical Structure and Properties

- Molecular Formula : C13H29N3

- Molar Mass : 229.39 g/mol

- IUPAC Name : N',N'-diethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine

The compound features a piperidine ring and diethylamine groups, contributing to its unique reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

Receptor Binding :

- It interacts with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can modulate neurotransmission and influence various physiological processes.

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of specific enzymes, which may alter metabolic pathways. For example, it can inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 6 µM |

| Proteus mirabilis | 6 µM |

These results indicate that the compound has considerable potential as an antibacterial agent, especially in the treatment of infections caused by resistant strains .

2. Neuropharmacological Effects

The compound's ability to inhibit AChE suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in animal models .

Study on Antibacterial Properties

In a study published in MDPI, researchers tested various derivatives of piperidine compounds, including this compound. The study utilized the agar disc diffusion method to assess antibacterial activity:

- Results : The compound exhibited significant inhibition against multiple bacterial strains at a concentration of 1 mM in DMSO. Notably, it was effective against resistant strains like MRSA .

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with this compound led to a reduction in neuronal cell death and improved cognitive outcomes in mice subjected to neurotoxic insults .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.